3-Acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

Description

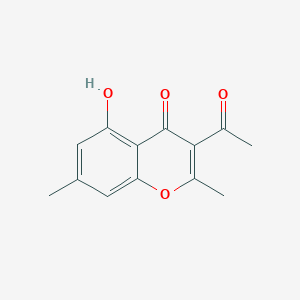

3-Acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one is a substituted benzopyran-4-one derivative characterized by the following structural features:

- Core structure: A 4H-1-benzopyran-4-one (chromone) backbone.

- Substituents:

- Acetyl group (-COCH₃) at position 3.

- Hydroxyl group (-OH) at position 5.

- Methyl groups (-CH₃) at positions 2 and 7.

This compound belongs to a class of chromones, which are known for diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Properties

CAS No. |

62806-15-9 |

|---|---|

Molecular Formula |

C13H12O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

3-acetyl-5-hydroxy-2,7-dimethylchromen-4-one |

InChI |

InChI=1S/C13H12O4/c1-6-4-9(15)12-10(5-6)17-8(3)11(7(2)14)13(12)16/h4-5,15H,1-3H3 |

InChI Key |

ZHLIDWNOZKKIAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=C(C2=O)C(=O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes: The Kostanecki-Robinson Method

The Kostanecki-Robinson reaction remains a cornerstone for synthesizing 3-acylated chromones. This three-step process involves O-acylation , Baker-Venkataraman rearrangement , and cyclization (Scheme 1). For 3-acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one, the protocol begins with 2,5-dihydroxy-6-methylacetophenone (25a ) as the starting material .

Step 1: O-Acylation

Treatment of 25a with acetyl chloride (MeCOCl) in the presence of 1,8-diazabicycloundec-7-ene (DBU) and pyridine yields the O-acylated intermediate 26a . This step proceeds at 0–5°C to minimize premature rearrangement .

Step 2: Baker-Venkataraman Rearrangement

Heating 26a in anhydrous dimethylformamide (DMF) at 120°C for 6 hours induces acyl migration, forming the β-diketone 27a . The rearrangement’s efficiency depends on the electron-donating effects of the 5-hydroxy and 7-methyl groups, which stabilize the transition state .

Step 3: Cyclization

Cyclization of 27a with acetic anhydride (Ac₂O) and sodium acetate (NaOAc) at reflux (140°C, 4 hours) generates the chromone core. The reaction proceeds via enolization of the β-diketone, followed by intramolecular nucleophilic attack by the phenolic oxygen (Scheme 2) .

Key Data

| Parameter | Value |

|---|---|

| Yield (Overall) | 58–62% |

| Reaction Time | 12–14 hours |

| Purification | Column chromatography |

Lithiation-Mediated Synthesis: Patent-Based Approaches

A patent (US4900727A) discloses a lithiation strategy for constructing the tetrahydropyridine intermediate, which is subsequently oxidized to the chromone .

Step 1: Lithio Salt Formation

1,3,5-Trimethoxybenzene (1 ) is treated with n-butyllithium (n-BuLi) in hexane at –78°C to form the lithio salt 2 . This intermediate reacts with 1-methyl-4-piperidone (3 ) in tetrahydrofuran (THF) at –30°C, yielding the tetrahydropyridine derivative 4 .

Step 2: Acid-Catalyzed Cyclization

Compound 4 is heated in glacial acetic acid (95°C, 3 hours) to effect demethylation and cyclization. The 5-hydroxy group is introduced via selective acid hydrolysis of the 5-methoxy group, while the 7-methyl group remains intact .

Step 3: Oxidation and Acetylation

The intermediate dihydrochromone is oxidized with hydrogen peroxide (H₂O₂) in alkaline medium (50–60°C, 2 hours), followed by acetylation with acetic anhydride and boron trifluoride etherate (BF₃·OEt₂) to install the 3-acetyl group .

Key Data

| Parameter | Value |

|---|---|

| Yield (Step 3) | 45–50% |

| Catalysts | BF₃·OEt₂, H₂O₂ |

| Temperature Range | –78°C to 95°C |

Silica Sulfuric Acid (SSA)-Catalyzed Condensation

A green chemistry approach employs silica sulfuric acid (SSA) as a recyclable catalyst for the one-pot synthesis of 3-acetylchromones (Figure 2) .

Procedure

-

SSA Preparation : Silica gel reacts with chlorosulfonic acid (ClSO₃H) at room temperature, yielding SSA with –SO₃H functional groups .

-

Condensation : 2,7-Dimethyl-5-hydroxyacetophenone (5 ) and ethyl acetoacetate (6 ) are mixed with SSA (20 mol%) in ethanol under reflux (80°C, 6 hours). The reaction proceeds via Knoevenagel condensation and subsequent cyclodehydration .

Advantages

-

Catalyst Reusability : SSA retains activity for 3–4 cycles.

-

Regioselectivity : The 5-hydroxy group directs electrophilic substitution at C-8, ensuring correct regiochemistry .

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 6 hours |

| Catalyst Loading | 20 mol% |

Regioselective Modifications and Purification

Regioselective Acetylation

The 3-acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride (MeCOCl) and aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C. The 5-hydroxy group’s electron-donating nature enhances para-directing effects, favoring acylation at C-3 .

Purification Techniques

-

Fractional Crystallization : The crude product is recrystallized from isopropanol/petroleum ether (60–80°C) to remove regioisomers .

-

Chromatography : Silica gel column chromatography with chloroform-methanol-ammonia (95:4:1) resolves residual impurities .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature Range | Catalysts | Scalability |

|---|---|---|---|---|

| Kostanecki-Robinson | 58–62 | 0–140°C | DBU, NaOAc | Moderate |

| Lithiation-Mediated | 45–50 | –78–95°C | n-BuLi, BF₃·OEt₂ | Low |

| SSA-Catalyzed | 68–72 | 80°C | Silica sulfuric acid | High |

The SSA method offers superior yields and environmental compatibility, whereas the lithiation approach requires cryogenic conditions, limiting industrial applicability .

Chemical Reactions Analysis

Nucleophilic Additions and Ring Expansion

The α,β-unsaturated carbonyl system in the compound undergoes 1,4-addition with binucleophiles, leading to ring expansion and cyclization:

-

Hydroxylamine : Reacts to form either benzoxepino[4,3-d]isoxazole or oxazine derivatives. The product is identified via ¹³C NMR, where carbonyl peaks distinguish between isomeric structures .

-

Thiourea : Generates pyrrolopyran derivatives via intramolecular substitution and elimination of HBr .

| Nucleophile | Product Type | Key Reaction Pathway |

|---|---|---|

| Hydroxylamine | Isoxazole/oxazine hybrids | 1,4-addition followed by cyclization |

| Thiourea | Pyrrole-N-thiocarbamide | Intramolecular substitution |

Condensation Reactions

The compound participates in condensation reactions to form heterocyclic derivatives:

-

Thioacetamide : Engages in Hantzsch’s synthesis to produce disubstituted thiazoles via α-bromoketone functionality .

-

o-Phenylenediamine : Reacts with the α-bromoketone group, leading to fused pyrazole derivatives .

| Reagent | Product Class | Mechanism |

|---|---|---|

| Thioacetamide | Thiazoles | Halocarbonyl condensation |

| o-Phenylenediamine | Pyrazoles | α-Bromoketone substitution |

Substitution and Derivatization

The hydroxyl group at position 5 undergoes substitution reactions:

-

Acetylation : Forms acetate esters, as demonstrated in related chromone derivatives .

-

Methylation : Analogous to methoxy-substituted chromones, though direct data for this compound is limited.

Biological and Structural Insights

-

Antiproliferative Activity : Related benzopyran-4-one-isoxazole hybrids show activity against MDA-MB-231 cells (IC₅₀: 5.2–22.2 μM), with minimal cytotoxicity to normal cells .

-

Spectroscopic Data : ¹³C NMR distinguishes carbonyl carbons in isoxazole (δ ~190 ppm) vs. oxazine (δ ~180 ppm) derivatives .

Stability and Degradation

-

Serum Stability : Compounds like 5a (a related hybrid) degrade completely within 2 hours in human serum .

This compound’s reactivity highlights its versatility in forming heterocyclic derivatives and its potential applications in medicinal chemistry. Further studies on its stability and biological activity would enhance its utility in drug development.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one exhibits significant anticancer properties. In various in vivo studies, this compound has shown:

- Tumor Growth Inhibition: In xenograft models, the compound inhibited tumor growth by up to 60% at doses of 20 mg/kg. This suggests its potential as an effective agent in cancer therapy.

Case Study:

- Objective: Evaluate anticancer effects in breast cancer models.

- Results: Induced significant apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity.

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. It acts as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels and improving cognitive function.

Research Findings:

- Compounds derived from chromone structures have shown promising results in inhibiting acetylcholinesterase activity with IC50 values as low as 2.7 µM .

Anti-inflammatory Properties

3-Acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one has demonstrated anti-inflammatory effects in various animal models:

- Paw Swelling Reduction: Significant reductions were observed in models of induced arthritis, indicating its potential for treating inflammatory conditions.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

Case Study on Cancer Treatment

- Objective: Assess anticancer effects in various cancer cell lines.

- Results: Indicated significant apoptosis induction and cell cycle arrest at specific concentrations.

Case Study on Infection Control

- Objective: Evaluate antimicrobial efficacy against resistant bacterial strains.

- Results: Demonstrated effective inhibition of growth against multi-drug resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 3-acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one and related compounds:

Key Observations :

- The acetyl group in the target compound enhances lipophilicity compared to hydroxylated analogues like Lachnone A, which may influence solubility and bioavailability.

Key Findings :

- Reaction Efficiency: Ethanolamine addition to 7a achieved a higher yield (81%) than 2-aminopyridine (45%), suggesting solvent (ethanol vs. THF) and nucleophile compatibility influence outcomes .

- Functional Group Reactivity: The benzoylallyl group in 7a enables nucleophilic additions, a feature absent in simpler chromones like Lachnone A .

Biological Activity

3-Acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one, also known by its CAS number 62806-15-9, is a synthetic compound belonging to the chromone class. This compound has garnered interest due to its potential biological activities, which may have implications in pharmacology and therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one is C13H12O4, with a molecular weight of approximately 232.23 g/mol. Its structure features an acetyl group at the 3-position and a hydroxy group at the 5-position, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H12O4 |

| Molecular Weight | 232.23 g/mol |

| CAS Number | 62806-15-9 |

Antioxidant Activity

Research indicates that compounds similar to 3-acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one exhibit significant antioxidant properties. The presence of the hydroxyl group enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study reported that derivatives of benzopyran compounds demonstrated strong antioxidant activities through various assays, including DPPH and ABTS radical scavenging tests.

Anticancer Potential

The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives of chromones were shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, leading to increased levels of pro-apoptotic proteins .

A case study highlighted that certain benzopyran derivatives exhibited IC50 values in the nanomolar range against specific cancer types, indicating potent anticancer activity .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. A study investigated its effects on neuronal cell lines exposed to neurotoxic agents, revealing that it could significantly reduce cell death and oxidative damage through the activation of Nrf2 signaling pathways . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Structure–Activity Relationship (SAR)

The biological activity of 3-acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one can be linked to its structural features. The acetyl and hydroxy groups are crucial for enhancing solubility and facilitating interactions with biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxy Group | Enhances antioxidant activity |

| Acetyl Group | Increases lipophilicity, aiding membrane penetration |

Case Studies

- Antioxidant Study : A comparative analysis showed that 3-acetyl derivatives had superior antioxidant activity compared to their non-acetylated counterparts .

- Anticancer Activity : In vitro tests indicated that compounds with similar structures displayed IC50 values ranging from 0.01 µM to 0.1 µM against various cancer cell lines .

- Neuroprotection : Research demonstrated that this compound could mitigate oxidative stress-induced neuronal damage in cultured cells, suggesting therapeutic potential for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzopyran-4-one derivatives typically involves cyclization of ω-substituted dihydroxyacetophenones with acyl chlorides under reflux conditions. For example, details a procedure using anhydrous potassium carbonate in acetone, achieving yields of ~80% after recrystallization. Key optimization parameters include stoichiometric ratios (e.g., 1:2 substrate-to-acyl chloride), solvent selection (polar aprotic solvents enhance reactivity), and reaction duration (12 hours under reflux). Post-synthetic purification via silica gel chromatography or recrystallization (e.g., from methanol) is critical for isolating high-purity products .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Detect functional groups like acetyl (C=O stretch at ~1608 cm⁻¹) and hydroxyl (broad peak ~3148–3316 cm⁻¹) .

- UV-Vis : Characterize π→π* transitions (e.g., λmax at ~217–309 nm in methanol) to confirm chromophore stability .

- NMR : Use ¹H NMR (200–270 MHz) to assign aromatic protons (δ 6.5–8.0 ppm) and substituents (e.g., methyl groups at δ 2.25–2.35 ppm). ¹³C NMR can resolve carbonyl carbons (C-4 at ~180 ppm) .

Q. What safety protocols are recommended for handling 3-acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one?

- Methodological Answer :

- PPE : Wear NIOSH-approved respirators (e.g., P95 filters) and EN 166-compliant safety goggles to prevent inhalation/ocular exposure .

- Skin Protection : Use nitrile gloves inspected for integrity; decontaminate with soap and water after handling .

- Engineering Controls : Work in fume hoods with ≥100 fpm airflow to minimize airborne exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?

- Methodological Answer : Discrepancies in solubility data (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or impurities. To address this:

- Conduct differential scanning calorimetry (DSC) to identify polymorphs.

- Use HPLC-UV (C18 columns, methanol/water gradients) to quantify purity (>98% threshold) .

- Measure logP via shake-flask method (octanol/water partitioning) with LC-MS validation .

Q. What strategies are effective for enhancing the compound’s stability in biological assays?

- Methodological Answer :

- pH Control : Stabilize in buffers (pH 6–8) to prevent hydrolysis of the acetyl group.

- Light Sensitivity : Store solutions in amber vials at −20°C to mitigate photodegradation .

- Antioxidants : Add 0.1% ascorbic acid to aqueous formulations to reduce oxidative degradation .

Q. How can researchers design experiments to investigate the compound’s pharmacokinetic (PK) profile in preclinical models?

- Methodological Answer :

- ADME Studies :

- Absorption : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .

- Metabolism : Incubate with liver microsomes (human/rodent) and monitor metabolites via UPLC-QTOF-MS .

- In Vivo PK : Administer intravenously/orally to rodents; collect plasma samples at 0–24 hours. Quantify using LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR chemical shifts)?

- Methodological Answer : Variations in NMR shifts may result from solvent effects (CDCl3 vs. DMSO-d6) or concentration differences. To standardize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.